2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c28-18(15-27-20(29)17-7-4-8-23-19(17)24-21(27)30)22-9-10-25-11-13-26(14-12-25)16-5-2-1-3-6-16/h1-8H,9-15H2,(H,22,28)(H,23,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWRKWXVNDIDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multi-step processes. Key steps include the construction of the pyridopyrimidine core, subsequent functionalization to introduce the thioxo and oxo groups, and finally, the attachment of the acetamide moiety.
Industrial Production Methods: Industrial methods for producing this compound may involve optimized reaction conditions such as controlled temperature and pH, the use of catalysts to enhance yield and purity, and purification steps like crystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including:
Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions might be used to alter the oxo or thioxo groups.
Substitution: : Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Some commonly used reagents and conditions include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Various catalysts to facilitate substitution reactions, such as palladium or platinum-based catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, often resulting in structurally varied derivatives of the original compound.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Compounds similar to 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide have demonstrated significant antimicrobial activity. Studies indicate that derivatives of pyridopyrimidines exhibit effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
-
Anticancer Activity
- The compound's structural features suggest potential anticancer properties. Research on related pyridopyrimidine derivatives has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, certain derivatives have been reported to target specific kinases involved in cell cycle regulation, offering a pathway for developing targeted cancer therapies .
-
Antiviral Effects
- Some studies have indicated that pyridopyrimidine derivatives may possess antiviral properties, making them candidates for further exploration in the treatment of viral infections. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .
Mechanistic Insights
The mechanism of action for compounds like this compound typically involves interactions with specific biological targets:
- Kinase Inhibition : Many pyridopyrimidine derivatives act as inhibitors of various kinases, crucial for regulating cell division and survival pathways.
- DNA Interaction : Some compounds exhibit the ability to intercalate with DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.
Synthesis and Structure
The synthesis of this compound involves several chemical reactions starting from simpler precursors. Key synthetic steps include:
- Knoevenagel Condensation : This reaction forms the initial pyridopyrimidine scaffold.
- Cyclization Reactions : Subsequent steps involve cyclization to create the thioxo group, enhancing biological activity.
- Alkylation : The introduction of the piperazine moiety is achieved through alkylation reactions, which are critical for improving solubility and bioavailability.
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of various pyridopyrimidine derivatives against multiple pathogens. The results highlighted that modifications to the piperazine side chain significantly affected antibacterial activity, suggesting that structural optimization could enhance therapeutic potential .
Case Study 2: Anticancer Screening
In a screening assay against cancer cell lines (e.g., HeLa and MCF7), a derivative of the compound showed IC50 values indicating potent cytotoxicity. The study provided insights into the structure–activity relationship (SAR), emphasizing the importance of the thioxo group in enhancing anticancer properties .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can influence biological pathways, altering cellular functions or metabolic processes.
Comparison with Similar Compounds
When compared to other heterocyclic compounds, 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide stands out due to its unique combination of functional groups and complex structure
This was a detailed breakdown
Biological Activity
The compound 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a novel derivative within the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with a thioxo group and a piperazine moiety. Its chemical formula is , and it exhibits characteristics typical of pyrimidine derivatives, such as the ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the target compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8a | A-549 | 16.2 | EGFR inhibition |
| 8b | PC-3 | 16.0 | Apoptosis induction |
| 9a | MCF-7 | 7.23 | Cell cycle arrest |
In particular, compound 8a showed the highest inhibitory activity against both wild-type and mutant EGFR with IC50 values of 0.099 µM and 0.123 µM respectively, indicating its potential as an EGFR inhibitor .
The mechanism by which these compounds exert their anticancer effects includes:
- EGFR Inhibition : The compound acts as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies have shown that treatment with these compounds leads to increased levels of caspase-3, a key enzyme in the apoptotic pathway .
- Cell Cycle Arrest : The compounds can induce cell cycle arrest at the pre-G1 phase, preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrido[2,3-d]pyrimidine scaffold significantly influence biological activity:
- Substituents at Position 6 : The presence of piperazine moieties enhances the interaction with biological targets.
- Thioxo Group : This functional group appears crucial for maintaining the compound's potency against cancer cell lines.
Research indicates that modifications at specific positions can lead to variations in potency and selectivity for different biological targets .
Case Studies
Several studies have documented the biological activity of related compounds:
- Anti-inflammatory Activity : A study evaluated derivatives for their anti-inflammatory properties using carrageenan-induced edema models in rats. Results indicated that certain modifications led to enhanced anti-inflammatory effects comparable to standard treatments like ibuprofen .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyrido[2,3-d]pyrimidines against various pathogens. Compounds demonstrated significant antibacterial activity, suggesting potential use in treating infections .
Q & A
Q. What are the critical steps in designing a synthesis route for this compound?
A multi-step synthesis approach is typically required, involving:
- Core heterocycle formation : Condensation reactions to construct the pyrido[2,3-d]pyrimidine core, often using thiourea derivatives to introduce the thioxo group .
- Functionalization : Introducing the phenylpiperazine ethyl moiety via nucleophilic substitution or amidation reactions under controlled pH and temperature .
- Purification : Chromatography or recrystallization to achieve >95% purity, validated by HPLC or NMR .
Key considerations : Solvent selection (e.g., DMF for amidation), catalyst optimization (e.g., HATU for coupling efficiency), and protecting group strategies for reactive sites .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm the pyrido[2,3-d]pyrimidine core and substituent regiochemistry. Aromatic protons typically appear between δ 7.0–8.5 ppm, while thioxo groups influence neighboring shifts .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks) and detect fragmentation patterns indicative of structural stability .
- FT-IR : Identification of key functional groups (e.g., C=O stretches at ~1650 cm⁻¹, C-S vibrations at ~650 cm⁻¹) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Solubility and stability : Assess pharmacokinetic viability via HPLC-based metabolic stability tests in liver microsomes .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesis?
- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers for key steps (e.g., cyclization or amidation) .
- Machine learning (ML) : Train models on existing reaction databases to predict optimal solvents, catalysts, and temperatures. For example, ML-guided optimization reduced side products in thienopyrimidine syntheses by 30% .
- Process simulation : Tools like Aspen Plus can model large-scale synthesis parameters, ensuring reproducibility .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., phenylpiperazine vs. benzyl groups) and correlate with activity. For example, replacing sulfur with oxygen in the thioxo group reduced anticancer potency by 50% in analogs .
- Target profiling : Use proteome-wide binding assays (e.g., KINOMEscan) to identify off-target interactions that may explain divergent results .
- Crystallography : Solve co-crystal structures with target proteins to rationalize activity differences (e.g., hydrogen bonding vs. steric hindrance) .
Q. What are best practices for designing a structure-activity relationship (SAR) study?
- Scaffold diversification : Synthesize derivatives with modifications to the pyrimidine core (e.g., halogenation), side chain (e.g., alkyl vs. aryl), and terminal amide .
- High-throughput screening : Use 96-well plates to test derivatives against multiple targets (e.g., kinases, GPCRs) for cross-reactivity analysis .
- Data integration : Combine bioactivity data with computational descriptors (e.g., logP, polar surface area) to build QSAR models .
Q. How to address impurities during synthesis?
- Impurity profiling : Use LC-MS to identify common by-products (e.g., dealkylated intermediates or oxidation products) .
- Process controls : Adjust reaction stoichiometry (e.g., excess amine for amidation) and employ scavengers (e.g., silica-bound thiophiles) to trap reactive impurities .
- Regulatory alignment : Follow ICH Q3A guidelines for qualification thresholds (e.g., ≤0.15% for unknown impurities) .
Q. How to apply Design of Experiments (DOE) for optimizing yield and purity?
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) .
- Response surface methodology (RSM) : Optimize conditions via central composite designs, achieving >80% yield in pyrido[2,3-d]pyrimidine syntheses .
- Robustness testing : Validate optimized conditions across 3+ batches to ensure reproducibility (±5% variance) .
Methodological Notes
- Data validation : Triplicate experiments with statistical analysis (e.g., ANOVA for DOE results) are mandatory .
- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing, including cytotoxicity and ecotoxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
